![molecular formula C16H17N3O2 B2411256 3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one CAS No. 2241139-60-4](/img/structure/B2411256.png)
3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one” is a chemical compound with the CAS Number: 2241139-60-4. It has a molecular weight of 283.33 and its IUPAC name is 3-(3-(6-methoxypyridin-3-yl)phenyl)piperazin-2-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17N3O2/c1-21-14-6-5-13 (10-19-14)11-3-2-4-12 (9-11)15-16 (20)18-8-7-17-15/h2-6,9-10,15,17H,7-8H2,1H3, (H,18,20) . Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.33 . Other physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Therapeutic Applications in Various Fields
Piperazine derivatives, including 3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one, have been recognized for their significant contributions to rational drug design. These compounds are prevalent in a myriad of well-known drugs serving diverse therapeutic applications. Their uses span across various fields such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Minor modifications to the piperazine nucleus can remarkably alter the medicinal potential of the resultant molecules, highlighting the importance of this moiety in drug discovery and development. The wide-ranging applications of these derivatives underscore their versatility and potential in addressing numerous health conditions (Rathi, Syed, Shin, & Patel, 2016).
Role in Antimycobacterial Activity
Recent studies have demonstrated the crucial role of piperazine and its analogues, including 3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one, in combating Mycobacterium tuberculosis (MTB). These compounds have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB, indicating their significance in the fight against tuberculosis. The meticulous design, rationale, and structure-activity relationship (SAR) of these piperazine-based anti-TB molecules provide invaluable insights for medicinal chemists, enabling them to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Pharmacophoric Contributions in Drug Design
Arylcycloalkylamines, which include phenyl piperidines and piperazines, serve as crucial pharmacophoric groups in several antipsychotic agents. Studies suggest that specific arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D2-like receptors. The exploration of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles has shown their contributions to the selectivity and potency of synthesized agents at these receptors. Such insights are pivotal in understanding and improving the therapeutic potential of drugs targeting these receptors (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).
DNA Binding and Diagnostic Applications
Compounds like Hoechst 33258, a N-methyl piperazine derivative, have been recognized for their strong binding affinity to the minor groove of double-stranded B-DNA, particularly to AT-rich sequences. These derivatives serve not only as crucial agents in plant cell biology for chromosome and nuclear staining but also find applications as radioprotectors and topoisomerase inhibitors. This highlights the potential of piperazine derivatives in both therapeutic and diagnostic settings (Issar & Kakkar, 2013).
Propriétés
IUPAC Name |
3-[3-(6-methoxypyridin-3-yl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-14-6-5-13(10-19-14)11-3-2-4-12(9-11)15-16(20)18-8-7-17-15/h2-6,9-10,15,17H,7-8H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYLWRVTDSKCMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=CC=C2)C3C(=O)NCCN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2411175.png)
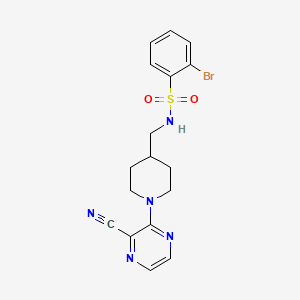
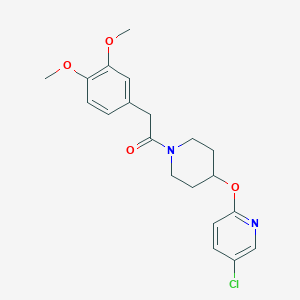
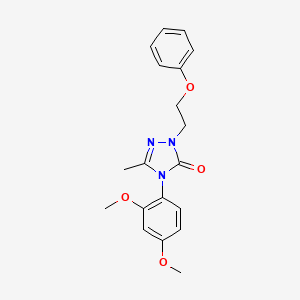
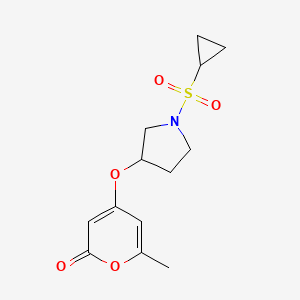
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)
![N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2411182.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)
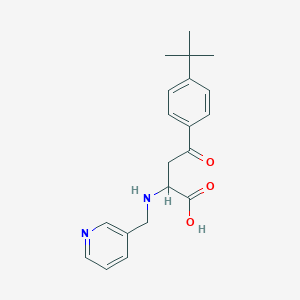
![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)
![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)